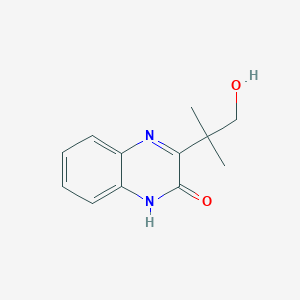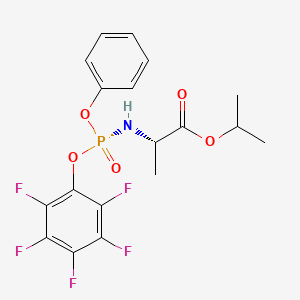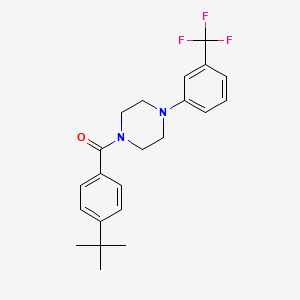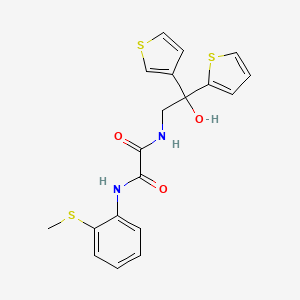
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a 2-hydroxy-1,1-dimethylethyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This reaction typically occurs under mild conditions and can be catalyzed by a base such as triethylamine. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxalinone.
Substitution: The hydroxyl group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the hydroxyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxalinones, and substituted quinoxalinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable candidate for drug development.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in critical biological processes, such as DNA replication and cell division. For example, it may target tyrosine-protein kinase SYK, which plays a role in signal transduction pathways . By inhibiting these targets, the compound can exert its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound has a similar structure but differs in its biological activity and applications.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but have different substituents and exhibit distinct biological properties.
Uniqueness
2(1H)-Quinoxalinone, 3-(2-hydroxy-1,1-dimethylethyl)- is unique due to its specific substituent at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(1-hydroxy-2-methylpropan-2-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,7-15)10-11(16)14-9-6-4-3-5-8(9)13-10/h3-6,15H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXZUHQSNGBRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2880184.png)


![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)
![N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2880190.png)


![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)

![N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2880202.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B2880204.png)
